molecular formula C19H31N3O8S B605799 Azide-PEG6-Tos CAS No. 906007-10-1

Azide-PEG6-Tos

Cat. No.: B605799
CAS No.: 906007-10-1
M. Wt: 461.53
InChI Key: DZQISMWOKQMODJ-UHFFFAOYSA-N
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Description

Azide-PEG6-Tos is a compound that consists of an azide group and a tosyl group linked through a polyethylene glycol (PEG) chain. The chemical formula for this compound is C₁₉H₃₁N₃O₈S, and it has a molecular weight of 461.53 g/mol. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions.

Industrial Production Methods

In industrial settings, the production of Azide-PEG6-Tos involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG6-Tos undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages.

    Nucleophilic Substitution Reactions: The tosyl group acts as a good leaving group, allowing for nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Click Chemistry: The major products are triazole-linked compounds, which are stable and have diverse applications in bioconjugation and drug development.

    Nucleophilic Substitution: The products depend on the nucleophile used but generally involve the replacement of the tosyl group with the nucleophile.

Scientific Research Applications

Azide-PEG6-Tos has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Employed in the labeling and tracking of biomolecules through click chemistry.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology.

Comparison with Similar Compounds

Azide-PEG6-Tos is unique due to its combination of an azide group and a tosyl group linked through a PEG chain. Similar compounds include:

    Azide-PEG4-Tos: Similar structure but with a shorter PEG chain, resulting in different solubility and reactivity properties.

    Azide-PEG8-Tos: Longer PEG chain, offering increased solubility in aqueous media.

    Azide-PEG6-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group, used for amine-reactive conjugation.

This compound stands out due to its balanced PEG chain length, providing optimal solubility and reactivity for a wide range of applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQISMWOKQMODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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